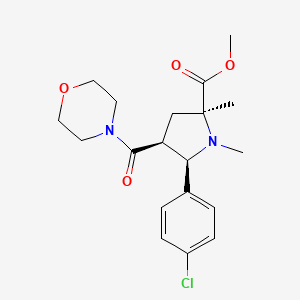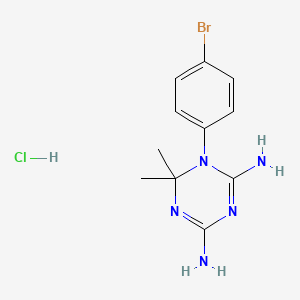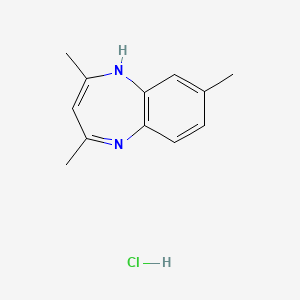methyl]phosphonate](/img/structure/B5233900.png)
diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate, also known as FMF-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. FMF-1 is a phosphonate ester that contains a furan ring and a formyl group, making it a unique and complex molecule with diverse properties.
Wirkmechanismus
Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate increases the levels of acetylcholine, which can improve cognitive function and memory. diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has also been shown to possess antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate in lab experiments include its high yield and purity, its unique and complex structure, and its diverse properties. However, the limitations of using diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
There are several future directions for the research and development of diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate. One potential area of interest is the use of diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another potential direction is the use of diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate as a cancer therapy, either alone or in combination with other agents. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of more efficient and cost-effective diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate.
Synthesemethoden
Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate can be synthesized using various methods, but the most common approach involves the reaction of diethyl phosphite with 2-furylacetaldehyde and methylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate as a white crystalline solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a cholinesterase inhibitor, which can be used to treat various neurological disorders such as Alzheimer's disease. diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has also been shown to possess antitumor and antiviral properties, making it a potential candidate for cancer and viral therapy.
Eigenschaften
IUPAC Name |
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18NO5P/c1-4-16-18(14,17-5-2)11(12(3)9-13)10-7-6-8-15-10/h6-9,11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBBXOMPFKQTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CO1)N(C)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5233823.png)
![N,N'-[(phenylmethylene)bis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5233833.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(3-bromophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5233834.png)
![N-(3,4-dimethylphenyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5233837.png)
![N-(4-fluorophenyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinamine](/img/structure/B5233844.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)


![2-amino-4-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B5233885.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)


![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)